Octahydro-2-benzofuran-5,6-diyldimethanediyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-2-benzofuran-5,6-diyldimethanediyl diacetate is a chemical compound with the molecular formula C14H22O5.
Vorbereitungsmethoden
The synthesis of octahydro-2-benzofuran-5,6-diyldimethanediyl diacetate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of free radical cyclization cascades, which are effective in constructing complex benzofuran derivatives . Industrial production methods may involve microwave-assisted synthesis to enhance yield and reduce reaction times .
Analyse Chemischer Reaktionen
Octahydro-2-benzofuran-5,6-diyldimethanediyl diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Octahydro-2-benzofuran-5,6-diyldimethanediyl diacetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives.
Biology: Its derivatives have shown potential in antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of octahydro-2-benzofuran-5,6-diyldimethanediyl diacetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Octahydro-2-benzofuran-5,6-diyldimethanediyl diacetate can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its application in photochemotherapy.
Angelicin: Another benzofuran derivative with therapeutic potential.
What sets this compound apart is its unique structural features and the specific biological activities it exhibits, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
93865-08-8 |
---|---|
Molekularformel |
C14H22O5 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
[6-(acetyloxymethyl)-1,3,3a,4,5,6,7,7a-octahydro-2-benzofuran-5-yl]methyl acetate |
InChI |
InChI=1S/C14H22O5/c1-9(15)18-7-13-3-11-5-17-6-12(11)4-14(13)8-19-10(2)16/h11-14H,3-8H2,1-2H3 |
InChI-Schlüssel |
RZYJFMJSYWCFEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1CC2COCC2CC1COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.